Potassium (2,5-dihydrofuran-3-yl)trifluoroborate
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Overview
Description
Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide is a chemical compound belonging to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in organic synthesis. Potassium organotrifluoroborates have gained significant attention due to their applications in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide typically involves the reaction of 2,5-dihydrofuran with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
2,5-dihydrofuran+BF3⋅OEt2+KOH→potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide
Industrial Production Methods: In an industrial setting, the production of potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed
Major Products: The major products formed from these reactions include boronic acids, substituted organoboron compounds, and various organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
- Potassium (2,3-dihydro-1-benzofuran-5-yl)trifluoroboranuide
- Potassium 3,4-dichlorophenyltrifluoroborate
- Potassium [(Z)-but-2-en-2-yl]-trifluoroboranuide
Uniqueness: Potassium (2,5-dihydrofuran-3-yl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other potassium organotrifluoroborates, it offers unique advantages in terms of selectivity and efficiency in cross-coupling reactions .
Properties
Molecular Formula |
C4H5BF3KO |
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Molecular Weight |
175.99 g/mol |
IUPAC Name |
potassium;2,5-dihydrofuran-3-yl(trifluoro)boranuide |
InChI |
InChI=1S/C4H5BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h1H,2-3H2;/q-1;+1 |
InChI Key |
XUXOZOCBXUFSSH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CCOC1)(F)(F)F.[K+] |
Origin of Product |
United States |
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